Penicillin-Streptomycin
Beschreibung
Historical Context of Constituent Antimicrobial Discovery
The story of Penicillin-Streptomycin begins with the independent discovery of its two components, each a watershed moment in the history of medicine.
The dawn of the antibiotic era can be traced to 1928 and the serendipitous observation by Scottish bacteriologist Alexander Fleming. frontiersin.org In his London laboratory, Fleming noticed that a petri dish containing Staphylococcus bacteria had been contaminated with a mold, Penicillium notatum, and the bacteria surrounding the mold had been lysed. frontiersin.org He identified the active substance, which he named penicillin, and published his findings in 1929. assaygenie.comfrontiersin.org However, it was not until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, was able to isolate and purify penicillin, demonstrating its profound therapeutic effects. nih.gov The demands of World War II spurred the large-scale production of penicillin, making it widely available by 1945 and revolutionizing the treatment of bacterial infections. asm.org
The discovery of streptomycin (B1217042) followed a more systematic approach. In 1943, a research team at Rutgers University, led by Selman Waksman and including Albert Schatz and Elizabeth Bugie, isolated streptomycin from the soil bacterium Streptomyces griseus. nih.govmdpi.com This discovery was the culmination of a dedicated search for antimicrobial agents from soil microbes. nih.gov Streptomycin proved to be the first effective treatment for tuberculosis, a disease for which there was previously no cure. nih.govnih.gov It also demonstrated activity against a variety of Gram-negative bacteria that were resistant to penicillin. nih.gov The timeline of these key discoveries is summarized below.
| Year | Event | Key Figure(s) | Significance |
| 1928 | Accidental discovery of penicillin's antibacterial properties | Alexander Fleming | Marked the beginning of the antibiotic era. frontiersin.org |
| 1939-1941 | Isolation and purification of penicillin | Howard Florey, Ernst Chain | Enabled the development of penicillin as a therapeutic agent. nih.gov |
| 1943 | Isolation of streptomycin | Selman Waksman, Albert Schatz, Elizabeth Bugie | Provided the first effective treatment for tuberculosis and an antibiotic for Gram-negative bacteria. nih.govmdpi.com |
| Mid-1940s | Large-scale production of penicillin | US and UK governments and pharmaceutical companies | Made penicillin widely available for medical use. asm.org |
Rationale for Combination Antimicrobial Agent Development in Research
The development and widespread adoption of the this compound combination in research, particularly in mammalian cell culture, was driven by a clear and compelling rationale: the need for broad-spectrum protection against bacterial contamination with a synergistic effect.
The primary reason for using this combination is to leverage their distinct antibacterial spectra. Penicillin is highly effective against Gram-positive bacteria by inhibiting the synthesis of their peptidoglycan cell wall. assaygenie.comgulhanemedj.org In contrast, streptomycin is effective against most Gram-negative bacteria by binding to the 30S ribosomal subunit and inhibiting protein synthesis. assaygenie.comresearchgate.net The combination of these two antibiotics provides a wider range of protection than either agent alone, a critical factor in preventing the common bacterial contaminants encountered in a laboratory setting. cosmosscholars.com
The use of this compound became particularly important in the mid-20th century with the rise of cell culture as a fundamental research tool. The prevention of microbial contamination is paramount for the validity and reproducibility of cell culture experiments. The introduction of the this compound combination provided a reliable and effective method to maintain the sterility of cell culture media, thereby safeguarding valuable cell lines and ensuring the integrity of research outcomes. innovationinfo.org While the overuse of antibiotics in cell culture is a topic of ongoing discussion due to the potential for developing resistant strains and masking poor aseptic techniques, the strategic use of this compound remains a valuable tool in many research applications. gulhanemedj.orgnih.gov
Structure
2D Structure
Eigenschaften
Molekularformel |
C37H57N9O16S |
|---|---|
Molekulargewicht |
916.0 g/mol |
IUPAC-Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) |
InChI-Schlüssel |
YVSHCKXUFJPXCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Mechanisms of Antimicrobial Action at the Molecular and Cellular Level
Penicillin: Inhibition of Bacterial Cell Wall Biosynthesis
Penicillin exerts its bactericidal effects by compromising the integrity of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic pressure. news-medical.netlibretexts.org This is achieved through the targeted inhibition of peptidoglycan synthesis. urology-textbook.com
The bacterial cell wall is composed of a mesh-like polymer called peptidoglycan, which consists of polysaccharide chains cross-linked by short peptide units. news-medical.netlibretexts.org The final and crucial step in the synthesis of this protective layer is the formation of these peptide cross-links, a reaction catalyzed by transpeptidase enzymes. libretexts.orgnih.gov Penicillin specifically targets and inhibits this transpeptidation process. nih.govoup.com By preventing the cross-linking of the peptidoglycan strands, penicillin effectively weakens the cell wall. libretexts.orgdroracle.ai This structural compromise renders the bacterium unable to withstand the internal osmotic pressure, leading to cell lysis and death. news-medical.netlibretexts.org The effectiveness of penicillin is particularly pronounced against gram-positive bacteria, which possess a thick, exposed layer of peptidoglycan. news-medical.net
The molecular targets of penicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). urology-textbook.comwikipedia.org These proteins, which include the critical transpeptidases, are essential for the final stages of peptidoglycan synthesis. wikipedia.orgresearchgate.net Penicillin's chemical structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of these enzymes. libretexts.org
This binding is not a simple competitive inhibition. The highly reactive β-lactam ring of the penicillin molecule forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP. nih.govoup.comwikipedia.org This acylation effectively inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis. nih.govoup.com Because this reaction is essentially irreversible, the inhibition of PBPs leads to the cessation of peptidoglycan remodeling and synthesis, ultimately resulting in the bactericidal effects described above. libretexts.orgwikipedia.org Bacteria possess multiple types of PBPs, which can be broadly categorized by their molecular weight and function. researchgate.netoup.com
Table 1: Key Penicillin-Binding Proteins and Their Functions
| PBP Class | General Function | Specific Roles |
|---|---|---|
| High-Molecular-Weight PBPs | Bifunctional (transglycosylase and transpeptidase activity) or monofunctional (transpeptidase activity). oup.comresearchgate.net | Involved in cell elongation, septum formation, and maintaining cell shape. researchgate.netasm.org |
| Low-Molecular-Weight PBPs | Carboxypeptidase or endopeptidase activity. oup.com | Regulate the degree of peptidoglycan cross-linking. oup.com |
Synergistic Antimicrobial Efficacy
The combination of Penicillin and Streptomycin (B1217042) provides a classic example of antibiotic synergism, where the combined antimicrobial effect is greater than the sum of their individual effects. level.com.tw This enhanced efficacy is not merely additive but is rooted in the complementary mechanisms of action of the two compounds, which allows them to overcome bacterial defenses more effectively when used together. level.com.twassaygenie.com
Permeability Modulation of Bacterial Cell Membranes by Penicillin, Enhancing Streptomycin Uptake
The synergistic relationship between penicillin and streptomycin is fundamentally based on the ability of penicillin to facilitate the entry of streptomycin into the bacterial cell. Penicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. news-medical.net Its primary target is the enzyme DD-transpeptidase, which is responsible for cross-linking the peptidoglycan chains that provide the cell wall with its structural integrity. news-medical.net By inhibiting this process, penicillin compromises the cell wall, leading to structural weaknesses and a disruption of the osmotic pressure gradient. level.com.twnews-medical.net
This damage to the cell wall is the key to the synergistic interaction. A compromised cell wall becomes more permeable, effectively creating openings that allow streptomycin, an aminoglycoside, to penetrate the cell more easily and reach its intracellular target. frontiersin.orgfrontiersin.org Streptomycin's mechanism of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis and leads to the production of faulty proteins. bnl.govlongdom.orgchemicalbook.com However, in many bacteria, particularly Gram-positive species like enterococci, the cell wall presents a natural barrier to the uptake of aminoglycosides like streptomycin. frontiersin.org Penicillin's action of disrupting this barrier overcomes the challenge of streptomycin entry, leading to a higher intracellular concentration of the aminoglycoside and a more potent bactericidal effect. level.com.twfrontiersin.org This mechanism suggests that penicillin acts as a permeabilizing agent for streptomycin, a theory supported by observations that agents which inhibit cell wall synthesis can produce a synergistic effect with aminoglycosides. frontiersin.org
Enhanced Bactericidal Activity against Diverse Bacterial Populations
The combination of penicillin and streptomycin results in a broader and more potent spectrum of bactericidal activity than either antibiotic possesses alone. level.com.twassaygenie.com Penicillin is primarily effective against Gram-positive bacteria, which have thick, exposed peptidoglycan cell walls. news-medical.netnih.gov In contrast, streptomycin demonstrates activity against a range of bacteria, including Gram-negative bacteria and Mycobacterium species. longdom.orgnih.govsigmaaldrich.com
A study on various brands of Penicillin-Streptomycin against Staphylococcus aureus isolates from cow milk demonstrated the superior efficacy of the combination. One particular brand of the combination product was effective against 81% of the isolates, whereas streptomycin used alone was only effective against 16% of the same isolates. nih.gov This highlights the significant enhancement in bactericidal power achieved through the synergistic pairing.
Table 1: Comparative Efficacy of this compound Combination vs. Individual Components against S. aureus
This table illustrates the findings from a study on 43 isolates of Staphylococcus aureus, comparing the effectiveness of a this compound combination (Brand A) to standard discs of Penicillin and Streptomycin individually.
| Antimicrobial Agent | Number of Susceptible Isolates (out of 43) | Percentage of Susceptible Isolates (%) | Key Finding |
|---|---|---|---|
| This compound (Brand A) | 35 | 81% | Demonstrates high efficacy of the synergistic combination. |
| Streptomycin (alone) | 7 | 16% | Shows significantly lower efficacy compared to the combination. |
| Penicillin (alone) | 1 | 2% | Indicates high levels of resistance to Penicillin alone in the tested isolates. |
Data sourced from a 2023 study on antibiotic efficacy against S. aureus. nih.gov
Investigations into Concentration-Dependent Synergistic, Additive, and Antagonistic Interactions
The interaction between penicillin and streptomycin is not uniformly synergistic across all conditions and bacterial strains. Research indicates that the nature of the interaction—whether it is synergistic, additive, or even antagonistic—can be dependent on the specific concentrations and ratios of the two drugs. nih.govnih.gov
Synergy: The combined effect is significantly greater than the sum of the individual effects. royalsocietypublishing.org
Additivity: The combined effect is equal to the sum of the individual effects. royalsocietypublishing.org
Antagonism: The combined effect is less than the sum of the individual effects, or one drug inhibits the action of the other. royalsocietypublishing.org
These interactions are often quantified using the Fractional Inhibitory Concentration (FIC) index.
Table 2: Interpretation of Drug Interactions using the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated from checkerboard assays to determine the nature of the interaction between two antimicrobial agents.
| FIC Index Value | Interpretation | Description of Effect |
|---|---|---|
| ≤ 0.5 | Synergy | The combined potency is much greater than the individual potencies. |
| > 0.5 to ≤ 4.0 | Additive | The combined effect is what is expected from the sum of the individual drug effects. |
| > 4.0 | Antagonism | The drugs interfere with each other, leading to a weaker combined effect. |
Based on standard definitions used in antimicrobial interaction studies. nih.gov
Studies have shown that the synergistic relationship can be inconsistent. For example, in a study of 33 strains of enterococci, a combination of penicillin and streptomycin was found to be synergistic against only 20 of the strains. oup.com This demonstrates that factors specific to the bacterial strain, potentially including the baseline level of resistance to streptomycin, can influence the outcome of the combination therapy. oup.com The relative concentrations of the antibiotics are also a critical factor; an imbalance in the drug ratio can shift the interaction away from synergy. nih.gov For some drug pairs, certain concentration ranges might produce synergy, while others result in additivity or antagonism. nih.gov This highlights the complexity of antibiotic interactions and underscores that the benefits of synergy are not absolute but are dependent on specific pharmacological and microbiological contexts.
Biosynthesis of Constituent Antimicrobial Compounds
Penicillin Biosynthesis Pathways in Filamentous Fungi
The biosynthesis of penicillin in filamentous fungi like Penicillium chrysogenum and Aspergillus nidulans is a well-studied process involving a series of enzymatic reactions encoded by a cluster of genes. oup.comresearchgate.netnih.gov The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. oup.com
Enzymatic Cascade: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS), Isopenicillin N Synthase (IPNS), and Acyl-CoA:Isopenicillin N Acyltransferase (AAT)
The synthesis of penicillin is catalyzed by a sequence of three key enzymes:
Isopenicillin N Synthase (IPNS): The second step involves the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN). news-medical.netnih.gov This reaction, catalyzed by IPNS, is a radical-mediated cascade that forms the characteristic four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. nih.govresearchgate.net Isopenicillin N is the first intermediate in the pathway with weak antibiotic activity. news-medical.net
Acyl-CoA:Isopenicillin N Acyltransferase (AAT): In the final step of benzylpenicillin (penicillin G) and phenoxymethylpenicillin (penicillin V) synthesis, the hydrophilic L-α-aminoadipyl side chain of isopenicillin N is exchanged for a hydrophobic side chain. researchgate.net This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (AAT), also known as acyltransferase. researchgate.netnih.gov The enzyme utilizes an activated form of a carboxylic acid, such as phenylacetyl-CoA or phenoxyacetyl-CoA, to produce the final, more potent penicillin molecule. researchgate.net
| Enzyme | Abbreviation | Gene | Function |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase | ACVS | pcbAB | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form ACV tripeptide. news-medical.netnih.gov |
| Isopenicillin N Synthase | IPNS | pcbC | Catalyzes the oxidative cyclization of ACV to form isopenicillin N. news-medical.netnih.gov |
| Acyl-CoA:Isopenicillin N Acyltransferase | AAT | penDE | Exchanges the L-α-aminoadipyl side chain of isopenicillin N with a hydrophobic side chain. researchgate.net |
Genetic Organization and Expression of Biosynthetic Genes (e.g., pcbAB, pcbC, penDE)
The genes responsible for penicillin biosynthesis are organized in a conserved cluster in all known penicillin-producing fungi. asm.orgasm.org This cluster contains the three core genes: pcbAB, pcbC, and penDE. asm.orgasm.orgmendeley.com The pcbAB gene, which encodes the large ACV synthetase, and the pcbC gene, encoding isopenicillin N synthase, are arranged in a head-to-head orientation and are transcribed from a common bidirectional promoter region. asm.orgisciii.es The penDE gene, which encodes the acyltransferase, is located downstream and has its own promoter. isciii.es This conserved gene cluster organization is believed to be important for the coordinated regulation of gene expression. asm.org High-yielding industrial strains of P. chrysogenum often have multiple tandem repeats of this entire gene cluster. isciii.esasm.org
Molecular Regulation of Biosynthesis by Environmental Factors and Pleiotropic Regulators
The biosynthesis of penicillin is a tightly regulated process influenced by a variety of environmental cues and complex regulatory networks. oup.comnih.gov Factors such as the availability of carbon and nitrogen sources, ambient pH, and the presence of certain amino acids significantly impact the expression of the penicillin biosynthetic genes. nih.govnews-medical.net For instance, the presence of easily metabolizable sugars like glucose can repress penicillin production, a phenomenon known as carbon catabolite repression, which is mediated by the CreA protein. oup.commdpi.com Conversely, lactose (B1674315) is known to be a better carbon source for penicillin production. ontosight.ai
The pH of the environment also plays a crucial role, with alkaline conditions generally favoring penicillin production. oup.com This regulation is mediated by the pH-dependent transcriptional regulator PacC. oup.comnih.gov Nitrogen metabolite repression, controlled by the AreA factor, also influences the expression of penicillin biosynthesis genes. mdpi.com
In addition to these global regulators, pleiotropic regulators like LaeA and the Velvet complex are involved in controlling the expression of the penicillin gene cluster. researchgate.netnews-medical.net LaeA is a methylase that influences heterochromatin structure and its overexpression has been shown to increase the expression of pcbC and penDE. news-medical.netmdpi.com Furthermore, the biosynthesis can be influenced by internal autoinducers, such as 1,3-diaminopropane, which can induce the transcription of the pcbAB, pcbC, and penDE genes. asm.org
Subcellular Localization of Biosynthetic Enzymes
The enzymatic steps of penicillin biosynthesis are compartmentalized within the fungal cell. news-medical.netnih.gov The first two enzymes of the pathway, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS), are located in the cytosol. news-medical.netasm.orgam-online.org However, there is also evidence suggesting that ACVS may be associated with the vacuolar membrane, with precursor amino acids being drawn from the vacuolar pool. nih.gov
In contrast, the final enzyme, acyl-CoA:isopenicillin N acyltransferase (AAT), is localized within microbodies, which are small organelles. nih.govam-online.orgembopress.org This compartmentalization necessitates the transport of isopenicillin N into the microbodies and the subsequent export of the final penicillin product. The localization of AAT within these organelles is thought to be a key factor in the high-level production of penicillin. nih.gov
Streptomycin (B1217042) Biosynthesis Pathways in Actinomycetes
Streptomycin is an aminoglycoside antibiotic produced by the soil actinomycete Streptomyces griseus. uniprot.org Its complex structure consists of three distinct moieties: streptidine (B14820), streptose, and N-methyl-L-glucosamine. uniprot.orggenome.jp Each of these components is synthesized through a separate biochemical pathway, and they are subsequently linked together to form the final antibiotic. uniprot.org The entire biosynthetic pathway is under the control of a complex regulatory network, including the A-factor, a γ-butyrolactone molecule that acts as a microbial hormone-like substance. frontiersin.org
Characterization of Streptidine Pathway Intermediates and Related Enzymes
The streptidine moiety of streptomycin is a substituted cyclitol derived from D-glucose. genome.jp The biosynthesis of streptidine involves a series of enzymatic reactions that modify a myo-inositol precursor. Key steps in the pathway include oxidation, transamination, phosphorylation, and transamidination. genome.jpnih.gov
The initial steps involve the conversion of myo-inositol to scyllo-inosamine through oxidation and transamination. genome.jp This is followed by phosphorylation and then a transamidination reaction using arginine as the amino group donor. genome.jp This sequence of reactions is repeated to add the second guanidino group to the cyclitol ring. genome.jp
Mutational analysis of Streptomyces griseus has led to the identification of several intermediates and the characterization of the enzymes involved in the streptidine pathway. For example, mutants blocked in specific steps accumulate intermediates that can be characterized. nih.govresearchgate.net This has allowed for the elucidation of the roles of various enzymes, including aminotransferases, kinases, and amidinotransferases. nih.govacs.org The final intermediate of the streptidine pathway, streptidine-6-phosphate, is then linked to dihydrostreptose (B1196812). nih.govnih.gov An accumulation of streptidine-6-phosphate has been observed to inhibit the aminotransferase activity, suggesting a feedback control mechanism in the pathway. nih.gov
| Enzyme Class | Function in Streptidine Biosynthesis |
| Aminotransferase | Catalyzes the addition of amino groups to the inositol (B14025) ring. nih.govacs.org |
| Kinase | Involved in the phosphorylation of intermediates. nih.gov |
| Amidinotransferase | Transfers amidino groups from arginine to the inosamine phosphate (B84403) intermediates. uniprot.orgnih.gov |
| Dehydrogenase | Involved in oxidation steps of the pathway. nih.gov |
| Phosphatase | Removes a phosphate group in a later stage of the overall streptomycin biosynthesis. uniprot.org |
Genetic Clustering and Characterization of Biosynthesis Genes (e.g., str genes)
The genetic blueprint for streptomycin production is located in a cluster of genes known as the str gene cluster. ontosight.ai This cluster contains the genes encoding the enzymes necessary for the biosynthetic pathway, as well as genes that confer resistance to the antibiotic and regulate its production. ontosight.ainih.govnih.gov In Streptomyces griseus, more than 25 genes are clustered together for this purpose, encoding functions for biosynthesis, regulation, and transport. nih.govasm.org
Research has identified and characterized several key genes within this cluster. For instance, studies in Streptomyces griseus and S. glaucescens have revealed the gene orders, structures, and functions of the str genes. nih.gov Genes believed to be involved in the synthesis of the dihydrostreptose and N-methyl-L-glucosamine parts of streptomycin have been identified. nih.gov
Key genes sequenced and characterized include strB, which codes for the enzyme aminocyclitol amidinotransferase, and strD, which is thought to encode a hexose (B10828440) nucleotidylating enzyme. nih.govoup.comresearchgate.net Another critical gene is strA, which encodes streptomycin 6-phosphotransferase, an enzyme that provides resistance to streptomycin. nih.govoup.com Complementation tests using streptomycin-nonproducing mutants have been instrumental in defining the functions of these genes. For example, strB was shown to complement mutants deficient in amidinotransferase activity, and strC was found to be involved in the linkage of streptidine 6-phosphate and dihydrostreptose. nih.gov The physical linkage of resistance and biosynthetic genes is a common feature in antibiotic-producing organisms. oup.com
The arrangement of these genes within the cluster is also significant. Deletion analysis has established the order of four key genes as strR-strA-strB-strC. nih.gov The close proximity of these genes facilitates their coordinated expression.
Table 1: Key Genes in the Streptomycin (str) Biosynthesis Cluster
| Gene | Encoded Protein/Function | Role in Biosynthesis/Resistance | Reference |
| strA | Streptomycin 6-phosphotransferase | Confers resistance to streptomycin. | nih.gov |
| strB | Aminocyclitol amidinotransferase | Involved in the biosynthesis of the aminocyclitol moiety. | nih.govoup.comresearchgate.net |
| strC | Unknown (complements mutants deficient in linkage of streptidine 6-phosphate and dihydrostreptose) | Involved in the assembly of the streptomycin molecule. | nih.gov |
| strD | Putative hexose nucleotidylating enzyme | Possibly involved in modifying a hexose precursor. | nih.govoup.com |
| strR | Putative regulatory protein | Acts as a positive effector for the expression of other str genes. | nih.govnih.govoup.com |
| strS | Regulatory element | Involved in the control of streptomycin production. | nih.gov |
Regulatory Mechanisms Governing Streptomycin Production
The production of streptomycin is under the control of a complex and hierarchical regulatory network. nih.govnih.gov This regulation occurs at multiple levels, involving small signaling molecules, global regulators, and pathway-specific regulators to ensure that antibiotic production is initiated at the appropriate time in the bacterial life cycle. nih.govmicrobiologyresearch.org
A key signaling molecule in Streptomyces griseus is A-factor, a γ-butyrolactone type of microbial hormone. nih.govfrontiersin.org A-factor triggers both morphological differentiation and streptomycin production. nih.gov It functions by binding to its receptor protein, ArpA. This binding relieves the repression of adpA, a gene that encodes a global transcriptional activator. nih.govoup.com
The AdpA protein is a central regulator that controls the expression of hundreds of genes, including those for secondary metabolism. nih.govoup.com AdpA directly activates the transcription of strR, which is a pathway-specific activator gene located within the str gene cluster. frontiersin.orgoup.com The StrR protein then acts as a master switch, turning on the expression of the other streptomycin biosynthesis genes, including strB. nih.govnih.govfrontiersin.org
The regulation is also influenced by the physiological state of the cell. nih.gov The growth of S. griseus occurs in two distinct exponential phases. The decision to produce streptomycin is made during the first phase, and this decision can be influenced by effector molecules like A-factor. microbiologyresearch.org Once the second growth phase begins, the commitment to production is fixed and can no longer be reversed. microbiologyresearch.org In addition to positive regulation, negative control mechanisms also exist. The gene rspB has been identified as a negative regulator; its inactivation leads to the overproduction of streptomycin. oup.com
Table 2: Key Regulators of Streptomycin Production
| Regulator | Type | Function | Reference |
| A-factor | Small signaling molecule (γ-butyrolactone) | Induces the regulatory cascade for streptomycin production. | nih.govfrontiersin.org |
| ArpA | Receptor protein | Binds A-factor, leading to the de-repression of adpA. | nih.govfrontiersin.org |
| AdpA | Global transcriptional activator | Activates the expression of hundreds of genes, including strR. | nih.govoup.com |
| StrR | Pathway-specific regulatory protein | Directly activates the transcription of streptomycin biosynthesis genes. | nih.govnih.govfrontiersin.org |
| rspB | Negative regulatory gene | Its inactivation leads to streptomycin overproduction. | oup.com |
Investigation of Precursor Incorporation into Streptomycin Structure
Streptomycin is a complex molecule composed of three distinct parts: streptidine, streptose, and N-methyl-L-glucosamine. google.com The biosynthesis of this antibiotic is a branched pathway that starts from the central metabolite glucose-6-phosphate. nih.govasm.org It is estimated that approximately 28 enzymes are involved in the total conversion of glucose into streptomycin. biotechnologynotes.com
The streptidine moiety, a diguanidinated aminocyclitol, is derived from myo-inositol. nih.gov Studies have shown that S. griseus can synthesize myo-inositol from D-glucose and that myo-inositol is a direct precursor. researchgate.net Further investigations revealed that radiolabeled myo-inositol is incorporated into a compound that appears to be a streptomycin molecule attached to a cell wall precursor unit, known as a Park nucleotide. nih.gov
The biosynthesis proceeds through phosphorylated intermediates. A natural precursor, designated as substance L, was isolated and found to be a phosphorylated compound without antibiotic activity. tandfonline.comoup.com This precursor is converted into active streptomycin by an enzyme (substance H), which is an alkaline phosphatase that removes the phosphate group. oup.com This enzymatic transformation is inhibited by inorganic phosphate, highlighting a point of metabolic regulation. oup.com
Table 3: Precursors and Intermediates in Streptomycin Biosynthesis
| Precursor/Intermediate | Moiety | Origin/Function | Reference |
| Glucose-6-phosphate | All three moieties | Primary starting material for the entire molecule. | ontosight.ainih.govasm.org |
| Glutamine | Streptidine | Provides nitrogen for the guanidino groups. | ontosight.ai |
| myo-Inositol | Streptidine | Direct precursor for the streptidine ring. | nih.govresearchgate.net |
| scyllo-Inositol | Streptidine | Shown to be a precursor to the streptidine moiety. | researchgate.net |
| Substance L | Complete molecule | A phosphorylated, inactive natural precursor of streptomycin. | tandfonline.comoup.com |
| Park nucleotide complex | Complete molecule | An intermediate where streptomycin is linked to a cell wall precursor. | nih.gov |
Antimicrobial Spectrum and Efficacy Studies in Research Settings
Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria
The Penicillin-Streptomycin solution is recognized for its broad-spectrum activity, effectively targeting both Gram-positive and Gram-negative bacteria. bemek.co.ilxpbiomed.com This characteristic is a result of the synergistic action of its two components. Penicillin, a β-lactam antibiotic, primarily acts against Gram-positive bacteria by disrupting the synthesis of their cell walls. xpbiomed.comgulhanemedj.orgpri-cella.com Streptomycin (B1217042), an aminoglycoside, exhibits a wider range of activity, affecting both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. assaygenie.com It functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. xpbiomed.compri-cella.com
Susceptibility Profiles of Specific Bacterial Genera and Species
Studies have investigated the susceptibility of various bacterial species to the this compound combination, revealing a range of effectiveness. For instance, in veterinary research, this combination has been widely used to treat infections in animals due to its efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com
However, research has also highlighted the development of resistance in certain bacterial strains. A study on post-weaned piglets treated with a this compound combination found increasing resistance in Escherichia coli and Klebsiella spp. over the course of the treatment. sdiarticle4.comresearchgate.net Specifically, resistance of enterobacteria to the combination increased from 31.3% on day 0 to 70.9% on day 4. sdiarticle4.comresearchgate.net
In the context of dairy cattle, a study examining mastitis-causing Staphylococcus aureus found that while a high percentage of isolates were resistant to penicillin alone (98%), a significant portion remained susceptible to a specific brand of this compound combination. mdpi.comnih.gov This suggests that the combination can still be effective even when resistance to one of its components is high.
Another study evaluated the in-vitro activity of seventeen antibiotics against Streptococcus faecalis and found that 22.6% of the strains were highly resistant to streptomycin, which would negate the synergistic effect with penicillin. oup.com
In Vitro Efficacy Assessments of the Combination in Bacterial Growth Inhibition Studies
In vitro studies are crucial for determining the direct inhibitory effects of this compound on bacterial growth. These assessments often involve measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the antibiotic combination against specific bacterial isolates.
A study on Staphylococcus aureus isolated from dairy cow milk demonstrated the in vitro efficacy of three different brands of this compound. The mean zones of inhibition, a measure of antibacterial activity, varied significantly between the brands, indicating differences in their potency. nih.gov For one brand, 81% of the S. aureus isolates were susceptible. mdpi.comnih.gov
Research has also explored the synergistic nature of the penicillin and streptomycin combination. The theory behind this synergy is that penicillin's action on the bacterial cell wall enhances the uptake of streptomycin, which then inhibits protein synthesis, resulting in a greater bactericidal effect. xpbiomed.com However, some reports have questioned the universal efficacy of this synergy, suggesting that for certain bacteria, the combination may not be more effective than the individual components. apvma.gov.au For example, a report from the National Academy of Sciences–National Research Council concluded that the combination was not more effective than either drug used alone, leading to a re-evaluation of its use in some applications. apvma.gov.au
The table below summarizes findings from a study on the resistance of E. coli and Klebsiella spp. to penicillin, streptomycin, and their combination over a four-day treatment period in piglets.
| Day | Penicillin Resistance (%) | Streptomycin Resistance (%) | This compound Combination Resistance (%) |
| 0 | 80.5 | 17.0 | 31.3 |
| 4 | 92.0 | 39.9 | 70.9 |
| Data from a study on enterobacteria isolated from piglets treated with Penstrep®. sdiarticle4.comresearchgate.net |
Comparative Antimicrobial Potency of Individual Penicillin and Streptomycin Components
Understanding the individual potencies of penicillin and streptomycin is essential for appreciating the rationale behind their combination. Penicillin is a potent antibiotic primarily targeting Gram-positive bacteria. gulhanemedj.orgassaygenie.com Its mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. xpbiomed.comnih.gov
Streptomycin, on the other hand, has a broader spectrum of activity, proving effective against both Gram-negative and some Gram-positive bacteria. pri-cella.comapvma.gov.au It acts by binding to the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis. xpbiomed.com
A comparative study on S. aureus isolates from dairy cows revealed a stark difference in resistance to the individual components. While 98% of the isolates were resistant to penicillin, only 63% showed resistance to streptomycin. mdpi.comnih.gov This highlights the importance of the combination, as streptomycin can compensate for the high level of penicillin resistance in this particular bacterial species.
However, the efficacy of each component can be influenced by various factors. For instance, penicillin's stability is sensitive to pH and temperature, and its activity can be diminished in the presence of serum. gulhanemedj.org Streptomycin also has optimal stability ranges for temperature and pH. gulhanemedj.orgpri-cella.com
The following table presents the susceptibility of S. aureus isolates to penicillin, streptomycin, and different brands of their combination.
| Antibiotic/Brand | Susceptible (%) | Resistant/Intermediate (%) |
| Penicillin | 2 | 98 |
| Streptomycin | 16 | 84 |
| Pen-Strep Brand A | 81 | 19 |
| Pen-Strep Brand B | 0 | 100 |
| Pen-Strep Brand C | 0 | 100 |
| Data from a study on 43 S. aureus isolates from dairy cow milk. mdpi.comnih.gov |
Mechanisms of Bacterial Antimicrobial Resistance
General Bacterial Resistance Strategies
Bacteria have evolved sophisticated and diverse mechanisms to counteract the effects of antibiotics. These strategies can be broadly categorized into four main groups: the enzymatic breakdown or alteration of the antimicrobial agent, the active removal of the drug from the bacterial cell, the reduction of the cell's permeability to the antibiotic, and the modification or bypassing of the antibiotic's target site. reactgroup.orgmdpi.com Often, a single bacterium may utilize multiple mechanisms simultaneously to achieve resistance. umn.edu
Enzymatic Inactivation or Modification of Antimicrobials
One of the most common and effective bacterial defense mechanisms is the production of enzymes that can chemically modify or destroy an antibiotic, rendering it harmless. droracle.aimdpi.com These enzymes can inactivate antibiotics by adding different chemical groups to their structure, which prevents the antibiotic from binding to its intended target within the bacterial cell. reactgroup.orgnih.gov This process, known as enzymatic modification, can involve the transfer of functional groups like acyl, glycosyl, ribosyl, nucleotidyl, or phosphoryl groups. mdpi.com For instance, aminoglycoside-modifying enzymes (AMEs) are a large family of transferase enzymes that can modify aminoglycoside antibiotics, such as streptomycin (B1217042). droracle.ainih.gov These enzymes, including N-acetyltransferases (AAC) and O-adenyltransferases (ANT), alter the antibiotic's structure, preventing it from binding to its ribosomal target. mdpi.com
Another form of enzymatic inactivation involves the outright destruction of the antibiotic molecule. reactgroup.org A prime example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring structure common to penicillin and related antibiotics, thereby inactivating them. droracle.aimdpi.com
| Enzyme Type | Mechanism of Action | Antibiotic Class Affected | Example |
| β-Lactamases | Hydrolyze the β-lactam ring, inactivating the antibiotic. droracle.aimicrobeonline.com | Penicillins, Cephalosporins | Penicillinase inactivating Penicillin. labinsights.nlbritannica.com |
| Aminoglycoside-modifying enzymes (AMEs) | Add chemical groups (e.g., acetyl, phosphate) to the antibiotic, preventing target binding. droracle.aimdpi.com | Aminoglycosides | N-acetyltransferases modifying Streptomycin. mdpi.com |
| Chloramphenicol acetyltransferases (CAT) | Acetylates the antibiotic, preventing it from binding to the ribosome. droracle.aimdpi.com | Chloramphenicol | CAT enzymes neutralizing chloramphenicol. droracle.ai |
Efflux Pump Overexpression and Antimicrobial Expulsion
Bacteria can actively expel antimicrobial agents from the cell using membrane proteins known as efflux pumps. reactgroup.orgumn.edu These pumps act as transport systems, removing toxic substances, including antibiotics, from the bacterial cytoplasm, thereby preventing them from reaching their intracellular targets at effective concentrations. umn.edufrontiersin.org Overexpression of these pumps, often due to genetic mutations, can lead to increased resistance. reactgroup.org
Efflux pumps are a significant mechanism of resistance in many bacteria and can contribute to multidrug resistance (MDR) because some pumps can recognize and expel a wide variety of structurally different compounds. frontiersin.orgeuropa.euisciii.es In Gram-negative bacteria, efflux systems are often complex, consisting of proteins that span the inner membrane, periplasm, and outer membrane, allowing for the direct expulsion of antibiotics from the cell. frontiersin.org
| Efflux Pump Superfamily | Energy Source | Substrates | Significance |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Wide range of antibiotics and toxic compounds. frontiersin.org | Major contributor to multidrug resistance in Gram-negative bacteria. frontiersin.orgisciii.es |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Various molecules, including antibiotics. mdpi.com | Primary efflux pumps found in various bacteria. mdpi.com |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Diverse substrates, including antibiotics and sugars. mdpi.com | A large and common family of secondary transporters. mdpi.com |
| Multidrug and Toxic Compound Extrusion (MATE) | Proton Motive Force or Sodium Ion Gradient | Broad range of cationic drugs and toxic compounds. mdpi.com | Contributes to multidrug resistance. mdpi.com |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Quaternary ammonium (B1175870) compounds and other lipophilic cations. mdpi.com | Smallest efflux pump proteins. mdpi.com |
Decreased Permeability of Bacterial Cell Membranes to Antimicrobials
To be effective, most antibiotics must first enter the bacterial cell to reach their target. umn.edu Bacteria can limit the entry of antibiotics by altering the permeability of their cell membranes. reactgroup.orgnih.gov This is a particularly important resistance mechanism in Gram-negative bacteria, which possess an outer membrane that acts as a selective barrier. bohrium.com
The primary route of entry for many hydrophilic antibiotics into Gram-negative bacteria is through protein channels called porins. globalscientificjournal.comnih.gov Bacteria can develop resistance by reducing the number of porin channels in their outer membrane or by producing modified porins with smaller channels or altered selectivity, thereby restricting the influx of antibiotics. umn.eduacs.org This can prevent the antibiotic from reaching a high enough concentration inside the cell to be effective. reactgroup.org For example, some Gram-negative bacteria can modify the frequency, size, and selectivity of their porin channels to reduce the uptake of antibiotics like aminoglycosides and β-lactams. umn.edu
Target Site Modification or Bypass Mechanisms
Bacteria can develop resistance by altering the cellular component that the antibiotic targets. reactgroup.orgnih.gov These modifications prevent the antibiotic from binding effectively, rendering it useless without necessarily degrading or removing it from the cell. asm.org This can occur through several mechanisms, including point mutations in the genes encoding the target, enzymatic alteration of the target site, or the development of an alternative metabolic pathway that bypasses the inhibited target. nih.govasm.org
A classic example of target site modification is resistance to β-lactam antibiotics through alterations in penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govnih.gov Mutations in the genes encoding PBPs can reduce their affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing their cell wall even in the presence of the drug. nih.gov Similarly, resistance to streptomycin can arise from modifications to the bacterial ribosome, the target of this antibiotic. technologynetworks.comnews-medical.net These changes can prevent streptomycin from binding and interfering with protein synthesis. technologynetworks.com
Another strategy is target bypass, where the bacterium acquires a new gene that produces an alternative, resistant version of the target enzyme or pathway. frontiersin.orgcdc.gov For instance, some bacteria can acquire a gene that produces a new PBP with a very low affinity for β-lactam antibiotics, effectively bypassing the inhibitory action of the drug. reactgroup.orgskintherapyletter.com
Penicillin Resistance Mechanisms
Penicillin, a member of the β-lactam class of antibiotics, acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. microbeonline.com Resistance to penicillin is a widespread problem and can occur through several mechanisms, with the most significant being the enzymatic degradation of the antibiotic. wikipedia.org
Production of β-Lactamases (e.g., Penicillinase, Extended-Spectrum β-Lactamases - ESBLs)
The most prevalent mechanism of resistance to penicillin is the production of β-lactamase enzymes. mdpi.comnih.gov These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-atom β-lactam ring, which is essential for the drug's antibacterial activity. britannica.comwikipedia.orgwikipedia.org
Penicillinase is a specific type of β-lactamase that is highly effective at degrading penicillins. labinsights.nlmedicalnewstoday.com The production of penicillinase by bacteria like Staphylococcus aureus renders them resistant to the effects of penicillin G. labinsights.nltaylorandfrancis.com
Extended-Spectrum β-Lactamases (ESBLs) are a group of β-lactamases that have evolved the ability to hydrolyze a broader range of β-lactam antibiotics, including many third-generation cephalosporins, in addition to penicillins. reactgroup.orgjcmid.id ESBLs are often plasmid-mediated, meaning the genes encoding them can be easily transferred between different bacteria, contributing to the rapid spread of resistance. asm.orgnih.gov The emergence of ESBL-producing bacteria, such as Escherichia coli and Klebsiella pneumoniae, poses a significant challenge in clinical settings as they are resistant to a wide array of commonly used antibiotics. www.gov.uknih.gov
| β-Lactamase Type | Substrate Spectrum | Genetic Basis | Significance |
| Penicillinase | Primarily penicillins. labinsights.nlbritannica.com | Can be chromosomal or plasmid-mediated. medicalnewstoday.com | A major mechanism of resistance in staphylococci. taylorandfrancis.com |
| Extended-Spectrum β-Lactamases (ESBLs) | Penicillins, first, second, and third-generation cephalosporins, and aztreonam. nih.govnih.gov | Often encoded on mobile genetic elements (plasmids). asm.org | Confers resistance to a wide range of important β-lactam antibiotics, limiting treatment options. nih.govwww.gov.uk |
Streptomycin Resistance Mechanisms
Streptomycin, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis. apsnet.orgmdpi.com This binding can lead to the misreading of mRNA codons and ultimately, bacterial cell death. mdpi.com Bacteria have developed several effective strategies to overcome the action of streptomycin.
A primary mechanism of high-level streptomycin resistance involves mutations in the genes encoding components of the ribosome, the direct target of the antibiotic. apsnet.org These mutations alter the binding site of streptomycin, reducing its affinity and rendering it less effective.
The most frequently observed mutations occur in the rpsL gene, which encodes the ribosomal protein S12. apsnet.orgnih.gov Specific amino acid substitutions in the S12 protein can disrupt the interaction between streptomycin and the ribosome. asm.org For example, a point mutation at the 128th nucleotide of the rpsL gene, resulting in a change from lysine (B10760008) to arginine, has been shown to confer streptomycin resistance. apsnet.org In Erwinia amylovora, a lysine-to-asparagine substitution at codon 43 of the rpsL gene alters the binding affinity of streptomycin, leading to resistance. mdpi.com
Mutations in the 16S rRNA gene (rrs), another key component of the 30S ribosomal subunit, can also lead to streptomycin resistance. apsnet.orgnih.gov These mutations can affect the higher-order structure of the 16S rRNA, thereby preventing the effective binding of streptomycin. mcmaster.ca This mechanism is particularly significant in bacteria like Mycobacterium tuberculosis, where mutations in the 530 loop region of the 16S rRNA are associated with acquired resistance. nih.gov
| Gene | Encoded Component | Bacterium | Example Mutation | Effect |
|---|---|---|---|---|
| rpsL | Ribosomal Protein S12 | Clavibacter michiganensis | Lysine to Arginine at position 128 | Confers streptomycin resistance. apsnet.org |
| rpsL | Ribosomal Protein S12 | Erwinia amylovora | Lysine to Asparagine at codon 43 (K43N) | Alters streptomycin binding affinity. mdpi.com |
| rrs | 16S rRNA | Mycobacterium tuberculosis | Mutations in the 530 loop region | Associated with acquired streptomycin resistance. nih.gov |
The most prevalent mechanism of resistance to aminoglycosides, including streptomycin, is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs). nih.govelsevier.es These enzymes chemically alter the streptomycin molecule, preventing it from binding to its ribosomal target. nih.gov AMEs are categorized into three main classes based on their mode of action: aminoglycoside acetyltransferases (AACs), aminoglycoside nucleotidyltransferases (ANTs), and aminoglycoside phosphotransferases (APHs). nih.govjkuat.ac.ke
The genes encoding these enzymes are often located on mobile genetic elements, facilitating their spread among different bacterial species. nih.govjkuat.ac.ke For example, the aph(3'')-Ib gene, which codes for a phosphotransferase, was originally found on the plasmid RSF1010. nih.gov In many clinical isolates, multiple AME genes can be present, conferring resistance to a range of aminoglycoside antibiotics. elsevier.es The presence of AMEs is a significant factor in the clinical resistance of bacteria like Pseudomonas aeruginosa to aminoglycosides. mdpi.com
Acquired antibiotic resistance is primarily driven by the remarkable genetic plasticity of bacteria, which allows them to obtain new resistance genes through horizontal gene transfer (HGT). mdpi.comreactgroup.org This process enables the rapid dissemination of resistance determinants throughout bacterial populations, even across different species and genera. reactgroup.orgnih.gov The main vehicles for HGT are mobile genetic elements (MGEs), which include plasmids, transposons, and integrons. nih.govresearchgate.net
Plasmids are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. mdpi.commicrobiologyresearch.org Conjugative plasmids can mediate their own transfer from a donor to a recipient bacterium, a highly efficient mechanism for spreading resistance. microbiologyresearch.org
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.govlakeforest.edu They often carry resistance genes and can integrate into plasmids, facilitating their transfer. nih.govoup.com
Integrons are genetic elements that can capture and express gene cassettes, which are small mobile elements that often contain antibiotic resistance genes. srce.hrmdpi.com Class 1 integrons are particularly widespread among clinical Gram-negative bacteria and are often associated with multidrug resistance. mdpi.com
HGT can occur through three primary mechanisms:
Conjugation: The direct transfer of genetic material, typically a plasmid, between two bacterial cells in contact. reactgroup.org This is considered the most common method of HGT in nature. bioguardlabs.com
Transformation: The uptake and incorporation of naked DNA from the environment, often released from dead bacteria. reactgroup.orglakeforest.edu This mechanism was famously demonstrated by inducing penicillin and streptomycin resistance in previously sensitive S. pneumoniae. frontiersin.orgbioguardlabs.com
Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). reactgroup.org
The acquisition of genes encoding for altered PBPs in penicillin-resistant bacteria and AMEs in streptomycin-resistant bacteria is frequently mediated by these HGT mechanisms. etflin.comoup.com The presence of antibiotic resistance genes on MGEs allows for their accumulation and dissemination, leading to the emergence of multidrug-resistant (MDR) strains that pose a significant threat to public health. srce.hrnih.gov
| Mechanism | Description | Mobile Genetic Elements Involved |
|---|---|---|
| Conjugation | Direct transfer of DNA between bacterial cells in contact. reactgroup.org | Plasmids. microbiologyresearch.org |
| Transformation | Uptake of naked DNA from the environment. reactgroup.org | Free DNA fragments. lakeforest.edu |
| Transduction | Bacteriophage-mediated transfer of DNA. reactgroup.org | Bacteriophages. reactgroup.org |
Applications and Methodological Considerations in in Vitro Research Environments
Prevention of Microbial Contamination in Mammalian Cell Cultures
The primary application of Penicillin-Streptomycin in cell culture is to prevent bacterial growth that can otherwise rapidly overwhelm and invalidate experimental results. skyvetpharm.com It is particularly valuable during the initial stages of primary culture isolation and for the maintenance of valuable or long-term cell stocks. atcc.org
This compound is routinely added to cell culture media at a standard final concentration, typically 50-100 I.U./mL of penicillin and 50-100 µg/mL of streptomycin (B1217042), to effectively prevent bacterial contamination. atcc.orgreddit.com This practice helps ensure the viability and purity of cell lines, such as HEK293, allowing for reliable and reproducible experimental outcomes. biocompare.combiocompare.com The combination of these two antibiotics creates a robust defense against a wide range of common bacterial contaminants. gulhanemedj.org While highly effective, it is important to note that this solution does not protect against fungal contamination, such as yeast and mold. biocompare.comthermofisher.com Good aseptic technique remains the most critical line of defense against all forms of microbial contamination. capricorn-scientific.combiocompare.com
A significant drawback of the routine use of this compound is its inability to act against Mycoplasma, a genus of bacteria that lack a cell wall and are therefore resistant to penicillin. capricorn-scientific.comatcc.org Streptomycin is also largely ineffective against many mycoplasma strains at standard concentrations. atcc.org Consequently, the presence of Pen-Strep can suppress common bacterial contaminants, which would typically cause visible signs of contamination like turbidity, while allowing a cryptic Mycoplasma infection to persist and flourish unnoticed. atcc.orgcapricorn-scientific.com This masking effect can lead to a false sense of security regarding the sterility of a culture. skyvetpharm.com Undetected Mycoplasma contamination is a serious concern as it can significantly alter cell metabolism, growth, and gene expression, thereby compromising the integrity of research data. capricorn-scientific.com Therefore, regular testing for Mycoplasma is essential, especially when antibiotics are routinely used. capricorn-scientific.comnih.gov
Impact on Mammalian Cell Line Metabolism and Morphology in Experimental Systems
Beyond its antimicrobial function, this compound can exert off-target effects on mammalian cells, influencing various cellular processes. These effects are an important methodological consideration, as they can potentially confound experimental results. Continuous use of antibiotics may lead to altered cell behavior and changes in metabolic activity. skyvetpharm.com
Studies have shown that antibiotics in cell culture can induce significant changes in gene expression and regulation. In the human liver cell line HepG2, this compound treatment altered the expression of 209 genes and was associated with pathways like "xenobiotic metabolism signaling". nih.gov Streptomycin, in particular, has been shown to reduce protein synthesis rates and impair differentiation in C2C12 myotube cultures, leading to a reduction in myotube diameter. nih.govresearchgate.net It can also induce cellular stress responses. nih.gov These findings suggest that the mechanisms of action for these antibiotics in bacterial cells may also affect mammalian cellular pathways. nih.gov Researchers are advised to use antibiotics with caution, as they may induce a functional state in cells that differs from their basal state, especially in studies focused on drug response, cell cycle, differentiation, and growth. nih.gov
The impact of this compound has been documented in specific cellular models and pathways:
Melanogenesis in Melanoma Cells: In B16/F10 melanoma cells, the standard concentration of this compound caused a moderate stimulation of tyrosinase activities (dopa oxidase and tyrosine hydroxylase) and an increase in melanin (B1238610) content within the first 24-48 hours, though it slightly decreased cell viability. nih.govsigmaaldrich.com These effects were reversible, with melanogenic parameters returning to normal within hours of the antibiotics' removal. nih.gov Conversely, another study on normal human melanocytes showed that streptomycin alone could inhibit tyrosinase activity and reduce melanin content in a concentration-dependent manner. nih.gov
Macrophage Mechano-response: Research on macrophages has revealed that this compound treatment can influence their physical properties and response to their microenvironment. biorxiv.orgresearchgate.net The antibiotic combination was found to increase the cellular modulus (stiffness) of macrophages and mediate changes in cell morphology and spreading on different extracellular matrix (ECM) surfaces. biorxiv.orgbiorxiv.org These changes were linked to the upregulation of YAP-1 and TAZ proteins and the downregulation of β1 integrin, suggesting that Pen-Strep can be a confounding factor in mechanobiology studies involving macrophages. biorxiv.orgbiorxiv.org
Optimization of Antimicrobial Concentrations for Cell Culture Tolerance in Research Protocols
While standard concentrations of this compound are widely used, the sensitivity of mammalian cell lines to antibiotics can vary. horizondiscovery.commerckmillipore.com High concentrations can be toxic to some cell lines, leading to effects like sloughing, vacuole appearance, and reduced confluency. thermofisher.comimmunologicalsciences.com Therefore, it is often necessary to determine the optimal concentration that balances effective contamination control with minimal cellular impact.
A common method for this is the "kill curve" or cytotoxicity assay. bpsbioscience.com This dose-response experiment involves culturing cells with a range of antibiotic concentrations to identify the minimum concentration that effectively prevents bacterial growth or kills non-resistant cells without being toxic to the experimental cell line. horizondiscovery.combpsbioscience.commirusbio.com
Table 1: General Protocol for an Antibiotic Kill Curve
| Step | Procedure | Purpose |
|---|---|---|
| 1. Cell Plating | Seed cells in a multi-well plate at a density that allows for logarithmic growth (e.g., 30-50% confluency). bpsbioscience.com | To establish a healthy, proliferating cell population for testing. |
| 2. Antibiotic Addition | After overnight incubation, replace the medium with fresh media containing a range of antibiotic concentrations (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL). Include a no-antibiotic control. | To expose cells to a gradient of selective pressure. |
| 3. Incubation & Observation | Culture the cells for a period of 7-10 days, replacing the antibiotic-containing medium every 2-3 days. horizondiscovery.combpsbioscience.com Observe cells daily for signs of toxicity or cell death. immunologicalsciences.com | To allow sufficient time for the antibiotic to take effect and to monitor cellular response. |
| 4. Viability Assessment | At the end of the incubation period, determine cell viability in each well using methods like Trypan Blue staining, MTT assay, or a cell counter. bpsbioscience.com | To quantitatively determine the lowest concentration that results in complete cell death of non-resistant cells. |
This table outlines a generalized procedure. Specific cell densities, antibiotic concentrations, and incubation times should be optimized for each cell line and experimental context. merckmillipore.commirusbio.com
By establishing the optimal concentration, researchers can minimize potential off-target effects and ensure that experimental outcomes are not unduly influenced by the antimicrobial agents themselves. nih.gov For routine culture, many technologists advocate for avoiding antibiotics altogether to unmask underlying contamination and prevent interference with cellular metabolism. atcc.org However, for short-term applications or with primary cultures, antibiotics can be a valuable safeguard. atcc.orgnih.gov
Methodologies for Evaluating Cell Line Sensitivity and Cytotoxicity in Vitro
Determining the appropriate concentration of this compound and understanding its potential toxicity to a specific cell line is a fundamental preliminary step in many in vitro studies. A primary method for this is the dose-response assay . This involves exposing cell cultures to a range of this compound concentrations and observing the cellular response over time. The goal is to identify the minimum inhibitory concentration (MIC) that effectively prevents bacterial growth without causing significant harm to the cultured cells.
Various cytotoxicity assays can be employed to quantify the impact of this compound on cell viability and health. These assays often measure different cellular parameters:
Metabolic Activity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are used to assess cell viability by measuring the metabolic activity of the cells. A reduction in metabolic activity in the presence of this compound can indicate cytotoxicity.
Cell Membrane Integrity Assays: Lactate dehydrogenase (LDH) leakage assays are another common method. LDH is an enzyme that is released into the culture medium when the cell membrane is damaged. An increase in LDH levels is indicative of cell lysis and cytotoxicity.
Live/Dead Staining: Using fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells in the population following exposure to the antibiotic.
The choice of methodology depends on the specific research question and the cell type being investigated. It is crucial to establish a baseline of the cell line's sensitivity to this compound before proceeding with further experiments.
Observational and Quantitative Markers of Cellular Perturbation in Research Studies
Exposure to this compound, particularly at higher concentrations or in sensitive cell lines, can lead to a range of observable and quantifiable cellular changes.
Observational Markers:
Microscopic examination of cell cultures can reveal several qualitative indicators of cellular stress or toxicity induced by this compound. These include:
Morphological Changes: Alterations in cell shape, such as rounding, shrinking, or the appearance of vacuoles in the cytoplasm, can be early signs of cytotoxicity.
Reduced Cell Adhesion and Sloughing: A decrease in the adherence of cells to the culture vessel and an increase in floating cells (sloughing) can indicate a loss of cell viability.
Decreased Confluency: A noticeable reduction in the percentage of the culture surface covered by cells compared to control cultures suggests an inhibition of cell growth or an increase in cell death.
Changes in Sphere-Forming Ability: In cancer research, particularly with cancer stem cells, this compound has been shown to inhibit the formation of three-dimensional spheroids in suspension cultures.
Quantitative Markers:
Beyond simple observation, several quantitative methods can be used to measure the effects of this compound on cellular processes:
Gene and Protein Expression Analysis: Studies have shown that this compound can significantly alter gene expression profiles in cultured cells. Techniques such as quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression of specific genes and proteins related to cellular stress, apoptosis, or differentiation. For instance, changes in the phosphorylation status of signaling proteins like p38, ERK1/2, and JNK have been reported.
Cell Growth and Proliferation Assays: Quantifying the number of viable cells over time using methods like trypan blue exclusion or automated cell counters provides a direct measure of the impact on cell proliferation.
Differentiation Markers: In stem cell research, the expression of specific differentiation markers can be altered by the presence of this compound. For example, in some contexts, it has been observed to promote the expression of cardiac-specific markers in embryonic stem cells.
Myotube Fusion Index: In studies involving muscle cells, the fusion of myoblasts into myotubes is a key developmental process. The myotube fusion index, a measure of this process, can be quantitatively assessed and has been shown to be affected by streptomycin.
The following table summarizes some of the key observational and quantitative markers of cellular perturbation by this compound:
| Marker Type | Specific Marker | Description |
| Observational | Morphological Alterations | Changes in cell shape, rounding, vacuolization. |
| Reduced Adhesion | Cells detaching from the culture surface. | |
| Decreased Confluency | Lower cell density compared to controls. | |
| Inhibition of Sphere Formation | Reduced ability of cells to form 3D aggregates. | |
| Quantitative | Altered Gene Expression | Changes in the mRNA levels of specific genes. |
| Altered Protein Expression | Changes in the protein levels or phosphorylation status. | |
| Reduced Cell Proliferation | Slower increase in cell number over time. | |
| Changes in Differentiation | Altered expression of cell-specific markers. | |
| Myotube Fusion Index | A measure of muscle cell development. |
Aseptic Handling and Cryopreservation Techniques for Laboratory Stock Solutions
Proper handling and storage of this compound stock solutions are paramount to maintaining their efficacy and preventing contamination of cell cultures.
Aseptic Handling:
All manipulations involving this compound solutions should be performed under strict aseptic conditions, typically within a laminar flow hood or biological safety cabinet. immunologicalsciences.com This minimizes the risk of introducing airborne contaminants. Essential aseptic techniques include:
Personal Protective Equipment (PPE): Always wear sterile gloves, a lab coat, and safety glasses.
Sterile Equipment: Use sterile pipettes, tubes, and other equipment for all transfers.
Surface Decontamination: Regularly wipe down the work surface of the laminar flow hood with a suitable disinfectant, such as 70% ethanol.
Avoiding Contamination: Do not touch the sterile openings of bottles or the tips of pipettes to non-sterile surfaces.
Storage and Stability:
This compound solutions are sensitive to temperature and light. elabscience.com For long-term storage, the concentrated stock solution should be kept frozen at -20°C. lifescienceproduction.co.uk Once thawed, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotics. immunologicalsciences.com Thawed aliquots can be stored at 2-8°C for a short period, typically no longer than a few weeks, and should be protected from light. gulhanemedj.org The stability of Penicillin in media at 37°C is limited, with a half-life of about three days.
Cryopreservation:
For long-term preservation, cryopreservation of this compound aliquots at -20°C is the standard practice. jenabioscience.com Some laboratories may opt for storage at -80°C for enhanced long-term stability, although -20°C is generally considered sufficient for most this compound solutions. researchgate.net
Thawing and Use:
When needed, an aliquot should be thawed rapidly in a 37°C water bath or slowly at 2-8°C. elabscience.com It is crucial to ensure the solution is completely thawed and mixed well before adding it to the cell culture medium. The final working concentration in the culture medium is typically 1% of the 100x stock solution.
The following table provides a summary of handling and storage recommendations for this compound stock solutions:
| Parameter | Recommendation | Rationale |
| Handling | Aseptic technique in a laminar flow hood | Prevents contamination of the stock solution and cell cultures. |
| Long-Term Storage | -20°C in the dark | Maintains the stability and efficacy of the antibiotics. |
| Aliquoting | Divide into single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the antibiotics. |
| Short-Term Storage (Thawed) | 2-8°C, protected from light | For immediate use to minimize degradation. |
| Thawing | Rapidly at 37°C or slowly at 2-8°C | Ensures the solution is ready for use without prolonged exposure to suboptimal temperatures. |
By adhering to these methodological considerations and handling techniques, researchers can effectively utilize this compound to prevent bacterial contamination in their in vitro studies while minimizing its potential confounding effects on cellular behavior.
Advanced Analytical Methodologies for Research and Quantification
Spectroscopic Approaches for Investigating Molecular Interactions (e.g., with Enzymes of Resistance)
Spectroscopic techniques provide valuable insights into the molecular interactions between antibiotics and their targets, including enzymes responsible for antibiotic resistance. These methods can elucidate the mechanisms of action and resistance.
A study investigating the synergistic effect of streptomycin (B1217042) and cefotaxime (B1668864) on a CTX-M-15 type β-lactamase-producing strain of E. cloacae employed spectroscopic approaches. frontiersin.org The binding parameters obtained through spectroscopy indicated a significant interaction and complex formation between the drugs and the CTX-M-15 enzyme. frontiersin.org Circular dichroism (CD) analysis revealed that streptomycin induced conformational changes in the enzyme, leading to a decrease in its hydrolytic efficiency. frontiersin.org This suggests that streptomycin's binding alters the enzyme's structure, which in turn reduces the hydrolysis of cefotaxime, making the latter more available to inhibit bacterial cells. frontiersin.org
Chemically modified antibiotics with fluorophores are also used to study interactions with bacterial targets and investigate resistance mechanisms. rsc.org These fluorescent probes can help in understanding enzymatic activity, such as that of β-lactamases, and in identifying new potential antibacterial targets. rsc.org
Q & A
Basic Research Questions
Q. What is the standard concentration of Penicillin-Streptomycin for mammalian cell culture, and how is it validated across experimental models?
- Methodological Answer : A 1% (v/v) concentration of a 100X this compound solution (final: 100 U/mL penicillin, 100 µg/mL streptomycin) is widely used for mammalian cell lines (e.g., HEK293T, HCT116) . Validation involves testing cell viability via trypan blue exclusion or ATP-based assays over 72 hours. For primary cells (e.g., human T cells), lower concentrations (e.g., 0.5%) may reduce cytotoxicity while maintaining sterility . Always include a negative control (no antibiotics) to assess baseline contamination risk.
Q. How should this compound be incorporated into media for electrophysiological studies to avoid interference with neuronal activity?
- Methodological Answer : In organotypic hippocampal slice cultures, this compound is added during media preparation but omitted during acute recordings to prevent confounding effects on synaptic transmission. For paired whole-cell recordings, pre-wash slices in antibiotic-free artificial cerebrospinal fluid (aCSF) for ≥1 hour before experiments .
Q. What are the best practices for reporting this compound use in preclinical studies to meet NIH guidelines?
- Methodological Answer : Specify the supplier, catalog number, lot number, and concentration in the "Materials and Methods" section. For example: "this compound (Gibco, 15140-122) was used at 1% (v/v) in DMEM." Adhere to the NIH preclinical checklist to ensure reproducibility, including batch-specific sterility testing .
Advanced Research Questions
Q. How can this compound concentrations be optimized to minimize off-target effects in sensitive cell models (e.g., stem cells or immune cells)?
- Methodological Answer : Conduct a dose-response assay:
- Step 1 : Culture cells (e.g., CAR T cells) in media with 0.1%, 0.5%, and 1% this compound.
- Step 2 : Assess viability (flow cytometry) and function (e.g., cytokine secretion via ELISA).
- Step 3 : Use the lowest concentration that prevents contamination without impairing proliferation (e.g., 0.5% for primary T cells ).
- Validation : Perform mycoplasma PCR testing weekly to confirm sterility.
Q. Does this compound interfere with fluorescent labeling or single-molecule imaging in live-cell studies?
- Methodological Answer : Streptomycin can bind to nucleic acids, potentially affecting fluorophore-based assays. For single-molecule FRET imaging (e.g., membrane receptor dynamics):
- Mitigation : Replace this compound with gentamicin (50 µg/mL) during imaging sessions to reduce background noise .
- Control : Compare signal-to-noise ratios in antibiotic-free vs. antibiotic-containing media.
Q. How do this compound batch variations impact experimental reproducibility in long-term cultures?
- Methodological Answer : Batch variability in antibiotic activity (e.g., due to degradation) can alter cell behavior.
- Protocol :
Test new batches using a Staphylococcus aureus inhibition assay.
Compare growth rates of a reference cell line (e.g., NIH3T3) across batches.
Document lot numbers and shelf life in metadata .
Q. What experimental controls are critical when studying antibiotic-treated vs. untreated cells in autophagy or stress-response assays?
- Methodological Answer : Include:
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